N-Octadecyl-D-gluconamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

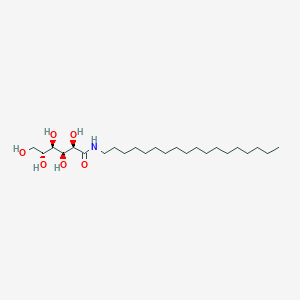

N-Octadecyl-D-gluconamide is a useful research compound. Its molecular formula is C24H49NO6 and its molecular weight is 447.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the key structural features of N-Octadecyl-D-gluconamide, and how do they influence its surfactant properties?

Methodological Answer:

this compound comprises a hydrophilic D-gluconamide head and a hydrophobic octadecyl chain. This amphiphilic structure drives its surfactant behavior, enabling micelle formation in aqueous solutions. To validate surfactant properties, researchers should:

- Measure critical micelle concentration (CMC) using surface tension tensiometry or conductometry.

- Analyze micellar morphology via dynamic light scattering (DLS) or cryo-electron microscopy.

- Compare with analogs (e.g., N-Decyl-D-gluconamide) to assess chain-length effects on solubility and aggregation .

Q. Basic: How can researchers optimize the synthesis of this compound to achieve high purity?

Methodological Answer:

Synthesis involves coupling D-gluconic acid with octadecylamine under controlled conditions. Key steps include:

- Reagent Selection: Use anhydrous D-gluconolactone and freshly distilled octadecylamine to minimize side reactions.

- Activation: Employ carbodiimide crosslinkers (e.g., EDC) in dimethylformamide (DMF) to promote amide bond formation.

- Purification: Perform column chromatography (silica gel, CHCl₃:MeOH gradient) followed by recrystallization from ethanol/water mixtures.

- Validation: Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .

Q. Advanced: How does polymorphism in this compound affect its application in gel-phase systems, and how can this be controlled experimentally?

Methodological Answer:

Polymorphism arises from variations in alkyl chain packing and hydrogen-bonding networks. To control polymorphs:

- Crystallization Conditions: Adjust solvent polarity (e.g., ethanol vs. acetone) and cooling rates during recrystallization.

- Characterization: Use powder X-ray diffraction (PXRD) to identify crystal phases and differential scanning calorimetry (DSC) to monitor phase transitions.

- Application-Specific Tuning: For gel formation, select polymorphs with high mechanical stability by incorporating co-solvents (e.g., glycerol) to modulate intermolecular interactions .

Q. Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:

Discrepancies often stem from variations in solvent polarity, temperature, and impurities. To address this:

- Standardize Protocols: Use USP-grade solvents and controlled temperature baths (±0.1°C).

- Comparative Studies: Test solubility in homologous solvents (e.g., methanol, ethanol, isopropanol) and correlate with Hansen solubility parameters.

- Molecular Dynamics (MD) Simulations: Model solvent-solute interactions to predict solubility trends.

- Cross-Validate: Compare results with structurally similar compounds (e.g., N-Octyl-D-glucoside) to identify outliers .

Q. Advanced: What experimental strategies are effective for studying this compound’s interactions with lipid bilayers in drug delivery systems?

Methodological Answer:

To evaluate bilayer integration:

- Model Membranes: Prepare unilamellar vesicles (liposomes) using phosphatidylcholine and cholesterol.

- Insertion Assays: Monitor fluorescence anisotropy changes using diphenylhexatriene (DPH) probes.

- Permeability Studies: Use calcein leakage assays to quantify membrane disruption.

- Advanced Imaging: Apply atomic force microscopy (AFM) or confocal microscopy to visualize structural changes in real time .

Q. Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm amide bond formation and alkyl chain integrity.

- FTIR Spectroscopy: Validate hydrogen bonding (amide I/II bands) and alkyl chain crystallinity (C-H stretching).

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation.

- Elemental Analysis: Ensure stoichiometric C/N ratios match theoretical values .

Q. Advanced: How can researchers design experiments to investigate the pH-dependent self-assembly of this compound?

Methodological Answer:

pH affects ionization of the gluconamide headgroup. Experimental design should include:

- pH Titration: Monitor aggregation transitions using DLS or turbidimetry across pH 3–10.

- Zeta Potential Measurements: Correlate surface charge with micelle stability.

- Computational Modeling: Predict pKa shifts using software like MarvinSketch or COSMO-RS.

- Comparative Analysis: Test analogs with modified headgroups (e.g., galactosamine derivatives) to isolate pH effects .

Q. Advanced: What methodologies address batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Methodological Answer:

Minimize variability through:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE): Use factorial designs to optimize reaction time, temperature, and stoichiometry.

- Quality Control (QC): Establish acceptance criteria for intermediates (e.g., residual solvent limits via GC-MS).

- Interlaboratory Validation: Share samples with collaborating labs to confirm reproducibility .

Properties

CAS No. |

18375-66-1 |

|---|---|

Molecular Formula |

C24H49NO6 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |

InChI |

InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1 |

InChI Key |

NXLFPCFLIXFFRH-BXXSPATCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Key on ui other cas no. |

18375-66-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.